molecular formula C9H10N2O2 B11753446 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B11753446
M. Wt: 178.19 g/mol
InChI Key: NKICIWHDDZDHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1294501-54-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical precursor in the design and synthesis of potent fibroblast growth factor receptor (FGFR) inhibitors, with research demonstrating that derivatives based on this scaffold exhibit potent activity against FGFR1, FGFR2, and FGFR3 . These inhibitors are being investigated as targeted therapeutic candidates for cancer treatment, as abnormal FGFR signaling pathways play essential roles in various tumors . The structural framework of this dihydropyrrolopyridine core provides an optimal geometry for interaction with enzymatic binding sites, making it particularly valuable for developing compounds that inhibit cancer cell proliferation and induce apoptosis . With the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, this carboxylic acid-functionalized heterocycle is readily available for further synthetic modification through amide bond formation, esterification, or other coupling reactions . Researchers utilize this compound primarily as an advanced intermediate in pharmaceutical development, where its fused bicyclic structure incorporating both pyrrolidine and pyridine motifs creates a privileged scaffold for constructing biologically active molecules . The compound is typically supplied as a solid and should be stored according to standard laboratory conditions for chemical reagents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for use by qualified professionals in laboratory settings only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

NKICIWHDDZDHIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch-Type Pyrrole Synthesis

The Hantzsch pyrrole synthesis, adapted for pyrrolopyridine systems, employs enamine intermediates derived from pyridine precursors. For example, reacting 3-aminopyridine with dimethyl acetonedicarboxylate in acetonitrile forms a diketopyrrolidine intermediate, which undergoes cyclization with bromocetaldehyde under reflux to yield the pyrrolo[2,3-b]pyridine core. This method achieves 38–43% yield for analogous structures, though the dihydro variant requires post-synthetic hydrogenation using Pd/C (5 bar H₂, 50°C) to saturate the 2,3-positions.

Knorr Cyclization with Keto-Esters

Alternative cyclocondensation routes utilize keto-esters and amines. A 2017 study demonstrated that heating ethyl 3-oxobutanoate with 2-aminonicotinic acid in acetic acid generates the unsaturated pyrrolo[2,3-b]pyridine scaffold, which is subsequently hydrogenated (H₂, Raney Ni) to afford the 2,3-dihydro derivative. The ester group at position 5 is hydrolyzed using 6 M HCl (reflux, 12 h) to yield the carboxylic acid, achieving 67% overall yield.

Regioselective Functionalization of the Pyrrolopyridine Core

N-Methylation via Alkylation

Introducing the methyl group at the pyrrolidine nitrogen necessitates careful alkylation. Treating the free base of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with methyl iodide in DMF (K₂CO₃, 60°C, 8 h) achieves 89% N-methylation. Quaternization side products are minimized by maintaining stoichiometric control (1.1 equiv CH₃I).

Bromination-Carbonylation for Carboxylic Acid Installation

Bromination at position 5 is achieved using N-bromosuccinimide (NBS, 1.2 equiv) in DCM (0°C, 2 h), followed by palladium-catalyzed carbonylation. A 2021 protocol employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CO (1 atm) in methanol/water (4:1) at 80°C for 16 h, converting the bromide to a methyl ester (82% yield). Saponification with LiOH (THF/H₂O, 50°C, 4 h) furnishes the carboxylic acid in 95% yield.

Oxidation of Aldehyde Intermediates

Vilsmeier-Haack Formylation

Direct formylation at position 5 is accomplished via the Vilsmeier-Haack reaction. Treating 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with POCl₃/DMF (1:1.2 molar ratio) at 0°C generates the 5-carbaldehyde (61% yield). Oxidation with KMnO₄ in acidic medium (H₂SO₄, 70°C, 6 h) converts the aldehyde to the carboxylic acid with 78% efficiency.

Directed ortho-Metalation-Carboxylation

Lithiation and CO₂ Quenching

Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group enables directed metalation. Using LDA (2.2 equiv) in THF (−78°C, 1 h), the 5-position is deprotonated and quenched with dry ice to afford the carboxylic acid after Boc deprotection (TFA/DCM, 90% yield). This method achieves 74% overall yield and avoids bromination steps.

Comparative Analysis of Methodologies

MethodKey StepsYield (%)AdvantagesLimitations
Bromination-CarbonylationNBS bromination → Pd-catalyzed CO insertion68High regioselectivityRequires toxic CO gas
Vilsmeier-Haack OxidationFormylation → KMnO₄ oxidation61 → 78Avoids halogensLow yielding formylation step
Directed MetalationBoc protection → LDA → CO₂74No pre-functionalization neededSensitive to moisture/oxygen

Scalability and Industrial Considerations

Large-scale synthesis favors the bromination-carbonylation route due to operational simplicity, though CO handling necessitates specialized equipment. Kilogram-scale trials using the Knorr cyclization-hydrolysis approach achieved 58% overall yield with >99.5% purity after recrystallization (ethanol/water) .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS: 934568-20-4)
  • Key Differences : Lacks the 2,3-dihydro saturation, resulting in a fully aromatic ring system.
  • Molecular Weight : 176.17 g/mol (vs. ~178.16 g/mol estimated for the dihydro variant).
  • Applications : Used as a building block in kinase inhibitor synthesis. The aromaticity enhances π-π stacking interactions in binding pockets .
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS: 1235865-75-4)
  • Key Differences : Methyl substitution at position 6 instead of position 1.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS: 849805-79-4)
  • Key Differences : Absence of the 1-methyl group.
  • Significance : The dihydro moiety increases conformational flexibility, which could enhance binding to flexible protein domains .

Positional Isomers and Functional Group Variations

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1203498-99-0)
  • Key Differences : Carboxylic acid at position 3 and a chlorine substituent at position 3.
  • Properties : The electron-withdrawing chlorine enhances acidity (pKa ~1.5–2.0) compared to the methylated analog .
Methyl 2-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190317-75-9)
  • Key Differences : Esterified carboxylic acid and a ketone at position 2.
  • Applications : Serves as a prodrug, improving membrane permeability compared to the free acid form .

Thienopyridine and Fused Heterocycle Derivatives

7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic Acid
  • Key Differences: Sulfur atom in the thieno ring replaces nitrogen, altering electronic properties.
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS: 1086423-46-2)
  • Key Differences : Bulky triisopropylsilyl (TIPS) protecting group at position 1.
  • Utility : Used in Suzuki coupling reactions to introduce aryl/heteroaryl groups .

Physicochemical and Pharmacokinetic Comparisons

Compound Name CAS Number Molecular Weight LogP Solubility (mg/mL) Key Features
Target Compound (dihydro) N/A ~178.16 1.2 0.5 (pH 7.4) Flexible dihydro core, methylated
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 934568-20-4 176.17 0.9 0.3 (pH 7.4) Fully aromatic, higher π-stacking
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 1235865-75-4 176.17 1.0 0.7 (pH 7.4) Improved solubility due to methyl position
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 196.59 1.5 0.2 (pH 7.4) Electron-withdrawing Cl, acidic

Biological Activity

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (also known as MDPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of MDPCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₈N₂O₂
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 21907105

Biological Activity Overview

MDPCA has been investigated for various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound's activity is often evaluated through in vitro and in vivo studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of MDPCA. Its mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A study assessed the inhibitory effects of MDPCA on COX-1 and COX-2 enzymes. The results indicated:

  • IC₅₀ Values :
    • COX-1: 19.45 ± 0.07 μM
    • COX-2: 31.4 ± 0.12 μM

These findings suggest that MDPCA exhibits selective inhibition towards COX-2, which is associated with reduced inflammation without significantly affecting COX-1, thereby minimizing gastrointestinal side effects commonly seen with traditional NSAIDs .

Neuroprotective Effects

MDPCA has also shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

The neuroprotective effects are believed to arise from:

  • Antioxidant Activity : MDPCA scavenges free radicals and reduces oxidative stress markers.
  • Regulation of Neuroinflammatory Pathways : By modulating cytokine release and inhibiting microglial activation, MDPCA may mitigate neuroinflammation associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of MDPCA is essential for optimizing its biological activity. Modifications to its structure can enhance potency and selectivity towards specific biological targets.

Modification Effect on Activity
Addition of electron-donating groupsIncreased COX inhibition potency
Alteration of carboxylic acid positionVariability in anti-inflammatory effects

Research Findings

Several studies have documented the biological activities of MDPCA:

  • In Vitro Studies : Demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures.
  • In Vivo Models : Animal studies showed reduced edema and pain response in carrageenan-induced inflammation models.
  • Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics.

Q & A

Q. What are the established synthetic routes for 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Methylation of the pyrrolo[2,3-b]pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
  • Reduction of the 2,3-dihydro moiety via catalytic hydrogenation (H₂, THF) to stabilize the fused ring system .
  • Carboxylic acid introduction via oxidation of aldehyde intermediates (e.g., using KMnO₄ or CrO₃ under controlled pH) .
    Key Considerations:
  • Anhydrous conditions are critical to avoid side reactions during methylation .
  • Monitor reaction progress via HPLC or TLC to confirm intermediate formation .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methyl protons (δ 1.2–1.5 ppm, singlet), dihydro protons (δ 3.0–3.5 ppm, multiplet), and carboxylic acid protons (broad, δ 10–12 ppm) .
    • ¹³C NMR : Carboxylic carbon (δ ~170 ppm), methyl carbon (δ ~25 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹) .
  • X-ray crystallography : Confirms dihydro-pyrrole ring planarity and methyl group orientation (e.g., torsion angles < 10°) .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the pyrrolo[2,3-b]pyridine core?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-rich positions (e.g., C-5 in the pyridine ring) favor electrophilic attack. For example, bromination at C-5 occurs preferentially over C-3 due to resonance stabilization .
  • Steric hindrance : Methyl groups at C-1 direct substitutions to less hindered positions (e.g., C-7 over C-4) .
  • Catalytic systems : Pd(PPh₃)₄ promotes Suzuki couplings at C-3 when C-5 is blocked .
    Data Table :
PositionReactivity (Relative Rate)Preferred Reagent
C-51.0 (reference)Br₂, HNO₃
C-30.3Pd-catalyzed
C-70.6ClCH₂OCH₃

Q. How to resolve contradictions in reported biological activity of structurally similar derivatives?

Methodological Answer:

  • Structural validation : Confirm compound purity (>98% via HPLC) and stereochemistry (e.g., NOESY for dihydro ring conformation) .
  • Assay standardization : Use kinase inhibition assays (e.g., ADP-Glo™) under consistent ATP concentrations (1–10 µM) to compare activity .
  • Case Study :
    • Contradiction : 5-Carboxylic acid derivatives show variable IC₅₀ values (1–50 µM) against kinases .
    • Resolution : Buffer pH (7.4 vs. 6.8) alters ionization of the carboxylic acid, affecting binding affinity. Adjust pH to 7.0 for consistency .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizing enzyme). The carboxylic acid group forms hydrogen bonds with Arg-105 and Ser-119 .
  • ADMET Prediction :
    • LogP : Calculated ~1.2 (Schrödinger QikProp), suggesting moderate blood-brain barrier penetration .
    • hERG inhibition risk : Low (score < −5 in Pred-hERG) due to lack of basic amine groups .

Q. How to optimize solubility for in vivo studies?

Methodological Answer:

  • Salt formation : Use sodium or potassium salts (solubility increases from 0.1 mg/mL to >10 mg/mL in water) .
  • Co-solvents : 10% DMSO in PBS (pH 7.4) maintains stability for >24 hours at 4°C .
  • Nanoparticle formulation : PEG-PLGA encapsulation improves bioavailability (Cₘₐₓ: 2.5 µg/mL vs. 0.8 µg/mL for free acid) .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit conflicting reactivity in cross-coupling reactions?

Root Cause :

  • Protecting group interference : Free carboxylic acids inhibit Pd catalysis by coordinating to the metal. Use methyl ester protection (e.g., ethyl 5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylate) to improve yields .
  • Solvent effects : Dioxane/water mixtures (4:1) enhance Suzuki coupling efficiency (yield: 85%) compared to pure THF (yield: 45%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.